

Application Notes and Protocols for PKH67

Labeling of Exosomes and Extracellular Vesicles

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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Exosomes and other extracellular vesicles (EVs) are nanoscale, lipid bilayer-enclosed particles released by virtually all cell types. They play a crucial role in intercellular communication by transferring a cargo of proteins, nucleic acids, and lipids to recipient cells, thereby influencing physiological and pathological processes.[1] The ability to accurately track and visualize these vesicles is paramount to understanding their biological functions and harnessing their therapeutic potential.

PKH67 is a green fluorescent, lipophilic dye that stably incorporates into the lipid bilayer of exosomes and EVs.[1] Its aliphatic tails integrate into the vesicle membrane, providing a long-lasting fluorescent signal with minimal dye leakage, making it a valuable tool for in vitro and in vivo tracking studies.[2] PKH67 has an excitation maximum at approximately 490 nm and an emission maximum at 502 nm, compatible with standard fluorescein (FITC) filter sets.[1] These application notes provide a detailed protocol for labeling exosomes and EVs with PKH67, along with important considerations for successful and reliable staining.

Quantitative Data Summary

For consistent and reproducible results, it is crucial to consider the concentrations of reagents, incubation parameters, and potential for sample loss during the labeling and purification process. The following tables summarize key quantitative data gathered from various sources.

Table 1: PKH67 Labeling Parameters

Parameter	Recommended Value	Notes	Source(s)
PKH67 Dye Concentration	2-6 μ L of stock solution per 1 mL of Diluent C	The optimal concentration may need to be determined empirically based on the exosome concentration.	[1] [2] [3]
Exosome/EV Amount	≥ 100 μ g of protein equivalent	A sufficient starting amount is necessary to account for potential losses during the procedure.	[4]
Incubation Time	5-10 minutes	Longer incubation times do not necessarily improve staining and may increase the formation of dye aggregates.	[1] [2] [3]
Incubation Temperature	Room Temperature		[1] [2] [3]

Table 2: Purification Parameters for Labeled Exosomes/EVs

Parameter	Recommended Value	Notes	Source(s)
Quenching Solution	1% Bovine Serum Albumin (BSA) or exosome-depleted Fetal Bovine Serum (FBS)	This step is critical to stop the labeling reaction and bind excess, unincorporated dye.	[2]
Ultracentrifugation Speed	110,000 - 190,000 x g	Used to pellet the labeled exosomes and separate them from the quenching solution and unbound dye.	[1][2]
Ultracentrifugation Time	60 - 120 minutes		[1][2]
Sucrose Cushion	0.971 M Sucrose Solution	Can be used to improve the separation of labeled exosomes from excess dye.	[1]
Spin Filter MWCO	10 kDa or 100 kDa	An alternative or additional purification step to remove unincorporated dye.	[1]

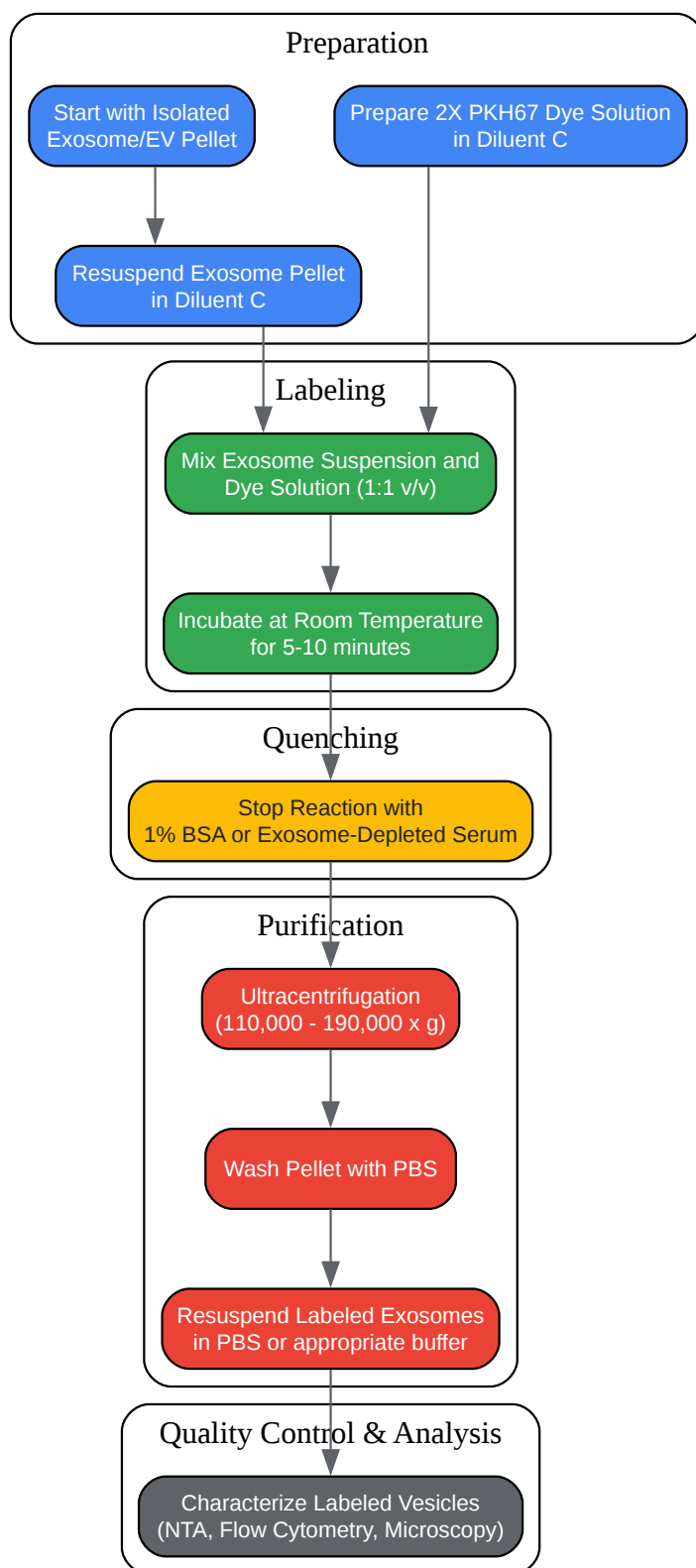
Table 3: PKH67 Spectral Properties

Property	Wavelength (nm)
Peak Excitation (λ_{ex})	490
Peak Emission (λ_{em})	502

Experimental Workflow and Protocols

A standardized workflow is essential for achieving reliable and reproducible labeling of exosomes and EVs with PKH67.

Experimental Workflow Diagram



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Caption: Workflow for labeling exosomes/EVs with PKH67.

Detailed Experimental Protocol

This protocol is a synthesis of best practices from multiple sources.[\[1\]](#)[\[2\]](#)

Materials:

- Isolated exosome/EV pellet
- PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)
- Phosphate-Buffered Saline (PBS), sterile
- 1% Bovine Serum Albumin (BSA) in PBS or exosome-depleted FBS
- Ultracentrifuge and appropriate tubes
- Microcentrifuge and tubes
- Optional: Spin filters (10 kDa or 100 kDa MWCO)

Procedure:

- Preparation of Reagents:
 - Allow all reagents to equilibrate to room temperature.
 - Prepare a 2X PKH67 dye solution by adding 4 μ L of the PKH67 ethanolic dye solution to 1 mL of Diluent C in a polypropylene tube and mix well. This solution should be prepared fresh and used immediately.
- Preparation of Exosomes/EVs:
 - Resuspend the isolated exosome/EV pellet in 1 mL of Diluent C. Ensure the pellet is fully resuspended by gentle pipetting.
- Labeling Reaction:
 - Add the 1 mL of resuspended exosomes to the 1 mL of 2X PKH67 dye solution.

- Immediately mix the suspension by gentle pipetting for 30 seconds.
- Incubate the mixture at room temperature for 5 minutes in the dark.
- Quenching the Staining Reaction:
 - Stop the labeling reaction by adding 2 mL of 1% BSA in PBS or exosome-depleted FBS.
 - Incubate for 1 minute to allow the BSA or serum to bind to the excess, unincorporated dye.
- Purification of Labeled Exosomes/EVs:
 - Bring the total volume up to a level suitable for your ultracentrifuge tube with sterile PBS.
 - Pellet the labeled exosomes by ultracentrifugation at 110,000 - 190,000 x g for 70-120 minutes at 4°C.
 - Carefully aspirate the supernatant, which contains the unbound dye.
 - Resuspend the exosome pellet in a suitable volume of sterile PBS and perform a second wash step by repeating the ultracentrifugation.
 - Alternative/Additional Purification: The washed pellet can be further purified using a spin filter (10 or 100 kDa MWCO) to ensure complete removal of any remaining free dye.
- Final Resuspension and Storage:
 - Resuspend the final pellet of labeled exosomes in a desired volume of sterile PBS or other appropriate buffer for your downstream application.
 - Use the labeled exosomes as soon as possible for optimal fluorescence intensity. For short-term storage, keep at 4°C. For longer-term storage, aliquots can be stored at -80°C, although some loss of fluorescence may occur upon thawing.

Application in Tracking and Signaling

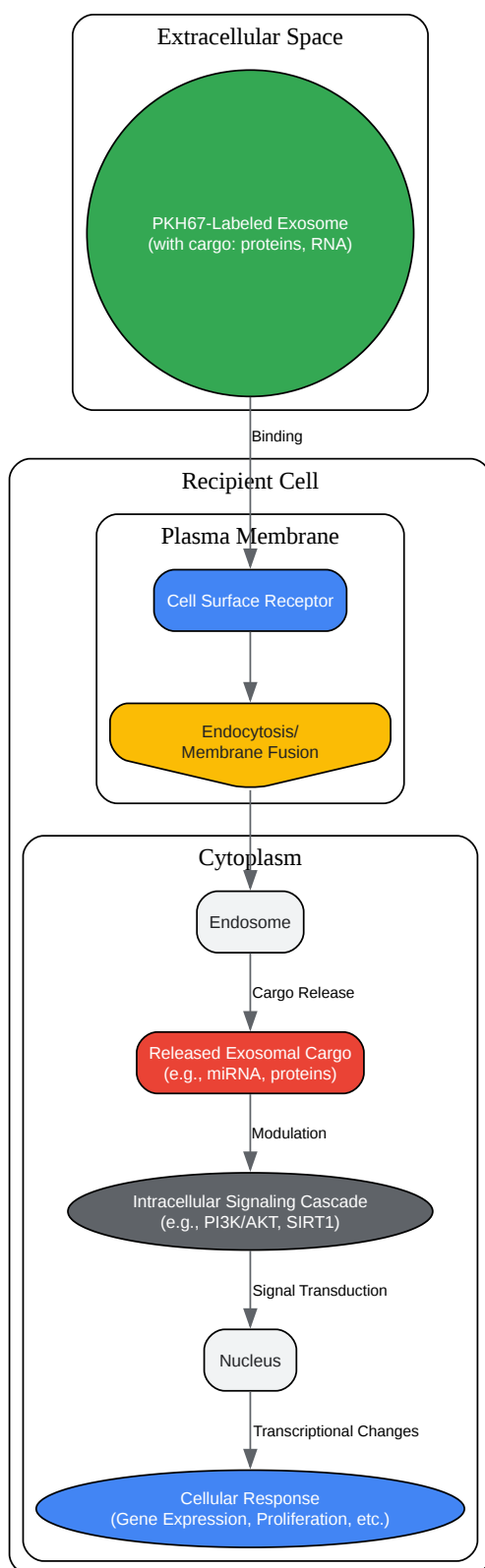
PKH67-labeled exosomes are widely used to study their uptake by recipient cells and their subsequent effects on cellular signaling pathways.

Exosome Uptake and Influence on Cellular Signaling

The uptake of exosomes by recipient cells can occur through various mechanisms, including endocytosis, phagocytosis, or direct fusion with the plasma membrane. Once internalized, the cargo of the exosome, which can include proteins, mRNAs, and microRNAs, is released into the cytoplasm of the recipient cell. This cargo can then interact with and modulate various intracellular signaling pathways, leading to changes in gene expression, cell proliferation, migration, and other cellular functions.

For example, studies have shown that PKH67-labeled exosomes from GDNF-modified mesenchymal stem cells can be tracked to injured kidney cells and influence the SIRT1 signaling pathway, promoting cell survival and tissue repair.^[5] In the context of cancer, PKH67-labeled exosomes from tumor cells have been observed to be taken up by other cells, potentially activating pathways like the PI3K/AKT/FOXO3A signaling cascade, which can contribute to therapy resistance.^[6]

Signaling Pathway Diagram



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Caption: Exosome uptake and modulation of intracellular signaling.

Important Considerations and Troubleshooting

- **Dye Aggregates:** PKH67, like other lipophilic dyes, can form aggregates that may be mistaken for labeled vesicles.[7][8] It is crucial to perform control experiments with the dye alone (processed in parallel with the exosome sample) to assess the level of aggregate formation and ensure that the observed fluorescence is indeed from labeled exosomes.
- **Sample Loss:** Significant loss of exosome material can occur during the labeling and purification steps.[7] It is advisable to quantify the exosome concentration (e.g., by protein content or nanoparticle tracking analysis) before and after the procedure to determine the recovery rate.
- **Impact on Exosome Function:** While PKH67 is generally considered non-toxic, the labeling process itself may potentially alter the surface properties and biological activity of the exosomes. Functional assays should be performed to confirm that the labeling process does not interfere with the intended biological effects of the vesicles.
- **Specificity of Labeling:** PKH67 will label any lipid-containing particles in the sample. Therefore, the purity of the initial exosome/EV preparation is critical for specific labeling. Co-isolated lipoproteins or other lipid-containing contaminants can also be labeled, leading to potential artifacts in uptake studies.

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